3-Amino-4-(methoxycarbonyl)benzoic acid

Catalog No.
S678670
CAS No.
60728-41-8
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-(methoxycarbonyl)benzoic acid

CAS Number

60728-41-8

Product Name

3-Amino-4-(methoxycarbonyl)benzoic acid

IUPAC Name

3-amino-4-methoxycarbonylbenzoic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

QKOKLMFCKLEFDV-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)N

Synthesis and Characterization:

-Amino-4-(methoxycarbonyl)benzoic acid, also known as anthranilic acid methyl ester, is an organic compound with the formula C₉H₉NO₄. It can be synthesized through various methods, including:

  • Esterification of anthranilic acid with methanol using sulfuric acid as a catalyst [].
  • Gabriel synthesis, involving the reaction of phthalimide with potassium phthalimide and methyl iodide, followed by hydrolysis and decarboxylation.

The structure and purity of the synthesized compound can be confirmed using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Potential Applications:

Research suggests that 3-amino-4-(methoxycarbonyl)benzoic acid may have potential applications in various scientific fields, including:

  • Pharmaceutical Chemistry: As a precursor in the synthesis of bioactive molecules such as anti-inflammatory drugs and anticonvulsants. However, further research is needed to explore its specific therapeutic potential.
  • Material Science: As a building block for the development of functional materials like polymers and liquid crystals. Studies have shown its ability to form interesting self-assembled structures with unique properties.
  • Organic Synthesis: As a versatile intermediate in organic synthesis due to the presence of both amine and ester functional groups, allowing further chemical modifications.

Current Research Trends:

While research on 3-amino-4-(methoxycarbonyl)benzoic acid is ongoing, it is not as extensively studied as other organic compounds.

Current research trends focus on exploring its potential in:

  • Development of novel drug candidates: By incorporating it into the design of new molecules with improved pharmacological properties.
  • Fabrication of advanced materials: Utilizing its self-assembly behavior for creating functional materials with specific functionalities.
  • Exploration of its reactivity in organic synthesis: Investigating its potential as a versatile building block for the synthesis of complex molecules.

3-Amino-4-(methoxycarbonyl)benzoic acid, with the molecular formula C₉H₉NO₄ and the CAS number 60728-41-8, is an aromatic amino acid derivative. This compound features an amino group (-NH₂) and a methoxycarbonyl group (-COOCH₃) attached to a benzoic acid structure. Its chemical structure contributes to its unique properties, including its solubility and reactivity. The compound has a melting point of 217-220 °C and a density of approximately 1.4 g/cm³ .

There is currently no documented information regarding a specific mechanism of action for 3-Amino-4-(methoxycarbonyl)benzoic acid. Without a known biological function or application in drug discovery, its mechanism within living systems remains unexplored.

As with any research chemical, it is advisable to handle 3-Amino-4-(methoxycarbonyl)benzoic acid with proper safety precautions. Specific hazard information is not available, but general guidelines for handling organic acids and amines should be followed:

  • Wear gloves, eye protection, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to chemical waste disposal regulations.
Due to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it a weak acid.
  • Esterification: The methoxycarbonyl group can react with alcohols to form esters.
  • Amine Reactions: The amino group can undergo acylation or alkylation, leading to the formation of amides or substituted amines.

These reactions are essential for synthesizing derivatives that may possess enhanced biological activity or altered physical properties.

The biological activity of 3-Amino-4-(methoxycarbonyl)benzoic acid has been explored in various studies:

  • Antimicrobial Properties: Some derivatives exhibit significant antibacterial activity against specific strains.
  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammation markers in certain assays.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, although detailed mechanisms require further research .

Several methods have been developed for synthesizing 3-Amino-4-(methoxycarbonyl)benzoic acid:

  • Direct Amination: Starting from 4-(methoxycarbonyl)benzoic acid, an amination reaction can introduce the amino group.
  • Nitration followed by Reduction: Nitrating benzoic acid derivatives and subsequently reducing the nitro group to an amino group is another viable method.
  • Carboxylation of Amino Compounds: Utilizing carbon dioxide in the presence of a base can yield the carboxylic acid functionality on an amino compound.

These methods vary in complexity and yield, influencing their applicability in industrial or laboratory settings .

3-Amino-4-(methoxycarbonyl)benzoic acid finds applications across several fields:

  • Pharmaceuticals: Used as a building block in drug development due to its biological activity.
  • Chemical Synthesis: Serves as an intermediate in synthesizing other complex organic molecules.
  • Research: Utilized in biochemical studies to explore enzyme interactions and metabolic pathways .

Interaction studies involving 3-Amino-4-(methoxycarbonyl)benzoic acid have focused on its binding affinity with various proteins and enzymes. Preliminary studies suggest:

  • Potential interactions with enzymes involved in metabolic pathways, indicating possible regulatory roles.
  • Binding studies utilizing techniques such as surface plasmon resonance have shown promising results, warranting further exploration into its pharmacokinetic properties .

Several compounds share structural similarities with 3-Amino-4-(methoxycarbonyl)benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Amino-4-methylbenzoic acidContains a methyl group instead of methoxycarbonylExhibits different solubility characteristics
4-Aminobenzoic acidLacks the methoxycarbonyl groupPrimarily used as a sunscreen agent
2-Amino-5-methoxybenzoic acidHas a methoxy group at a different positionShows distinct biological activities

The uniqueness of 3-Amino-4-(methoxycarbonyl)benzoic acid lies in its specific arrangement of functional groups, which influences its reactivity and biological interactions compared to these similar compounds .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Methyl 2-aminoterephthalate

Dates

Last modified: 08-15-2023
Bazhin et al. A bioluminescent probe for longitudinal monitoring of mitochondrial membrane potential. Nature Chemical Biology, DOI: 10.1038/s41589-020-0602-1, published online 10 August 2020

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